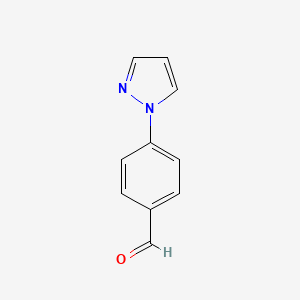

4-(1H-pyrazol-1-yl)benzaldehyde

Description

The exact mass of the compound 4-(1H-pyrazol-1-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGRDLZPSDHBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380113 | |

| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99662-34-7 | |

| Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(1H-pyrazol-1-yl)benzaldehyde

CAS Registry Number: 99662-34-7

Molecular Formula:

Executive Summary: The Bifunctional Scaffold

4-(1H-pyrazol-1-yl)benzaldehyde represents a "privileged structure" in medicinal chemistry—a bifunctional building block that bridges two distinct chemical worlds.

Structurally, it consists of a pyrazole ring (a classic pharmacophore found in kinase inhibitors like Celecoxib and Ruxolitinib) coupled directly to a benzaldehyde moiety.[2]

-

The Pyrazole (N-terminus): Acts as a hydrogen bond acceptor/donor system, often serving as a hinge-binding motif in ATP-competitive inhibitors.[2]

-

The Aldehyde (C-terminus): Provides a highly reactive electrophilic handle for divergent synthesis, enabling the rapid generation of Schiff bases, chalcones, and hydrazones.[2]

This guide details the synthesis, reactivity, and application of this core, moving beyond basic properties to explore the mechanistic nuances that drive its utility in drug discovery.

Structural Analysis & IUPAC Nomenclature

The IUPAC name 4-(1H-pyrazol-1-yl)benzaldehyde dictates the connectivity:

-

Parent Structure: Benzaldehyde (benzene ring with a formyl group at position 1).[2]

-

Substituent: A pyrazol-1-yl group (a pyrazole ring attached via the nitrogen at position 1).[2]

-

Locant: The pyrazole is attached to the 4-position (para) of the benzene ring.[2]

Electronic Properties (Push-Pull System)

This molecule exhibits "Push-Pull" electronic character:

-

Donor: The pyrazole ring is

-excessive. -

Acceptor: The formyl group (-CHO) is strongly electron-withdrawing.[2]

-

Consequence: This conjugation facilitates Intramolecular Charge Transfer (ICT), making the molecule useful not just in pharma, but as a precursor for fluorescent probes and organic semiconductors.[2]

Synthetic Routes: The Advantage

While metal-catalyzed cross-couplings (Buchwald-Hartwig) are possible, the Nucleophilic Aromatic Substitution (

The Mechanism: Why 4-Fluoro?

A common misconception is that 4-chlorobenzaldehyde is the preferred starting material due to cost.[2] However, 4-fluorobenzaldehyde is kinetically superior for this specific transformation.[2]

-

The Fluorine Effect: In

, the rate-determining step is the nucleophilic attack, not the bond breaking. Fluorine’s high electronegativity inductively stabilizes the anionic Meisenheimer Complex intermediate more effectively than chlorine.[2][4] -

The Activator: The para-aldehyde group withdraws electron density, lowering the energy barrier for the pyrazole anion attack.

Visualization: Synthesis Workflow & Mechanism

Figure 1: The

Experimental Protocols

Protocol A: Synthesis via (High Purity)

Objective: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde from 4-fluorobenzaldehyde.

Reagents:

-

Pyrazole (1.1 eq)[2]

-

Potassium Carbonate (

, anhydrous, 1.5 eq)[2] -

DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Solvent][2]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.1 eq) in DMF (approx. 5 mL per mmol).

-

Activation: Add

(1.5 eq). Stir at room temperature for 15 minutes to generate the pyrazolate anion. -

Addition: Add 4-fluorobenzaldehyde (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 100–110°C for 4–6 hours.

-

Quenching (Self-Validating Step): Pour the hot reaction mixture slowly into crushed ice/water .

-

Observation: A solid precipitate should form immediately.[2] If oil forms, the water is too warm or the product is impure.

-

-

Purification: Filter the solid, wash copiously with water (to remove DMF and inorganic salts). Recrystallize from Ethanol/Water if necessary.[2]

Yield: Typically 85–95%.[2] Melting Point: ~108–110°C (Confirming purity).

Protocol B: Downstream Derivatization (Chalcone Synthesis)

Objective: Claisen-Schmidt condensation to generate a Michael Acceptor (common anticancer motif).[2]

Reagents:

Methodology:

-

Dissolve the aldehyde and acetophenone in Ethanol.[2]

-

Add NaOH solution dropwise at

. -

Stir at Room Temp for 12 hours.

Medicinal Chemistry Applications

The 4-(1H-pyrazol-1-yl)benzaldehyde core is rarely the final drug; it is the linker that enables fragment-based drug design.[2]

Kinase Inhibition (ATP Hinge Binding)

In many kinase inhibitors, the pyrazole ring mimics the adenine ring of ATP. The benzaldehyde allows chemists to extend the molecule into the "specificity pocket" of the enzyme.

-

Mechanism: The

nitrogen of the pyrazole acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

Schiff Base Antimicrobials

Condensation with amines yields azomethines (

-

Bioactivity: The

linkage provides electron density that can chelate metal ions in bacterial active sites, disrupting cellular respiration.[2]

Data Summary: Reactivity Profile

| Reaction Type | Reagent | Product Class | Medicinal Utility |

| Claisen-Schmidt | Acetophenone / NaOH | Chalcone | Anticancer (Tubulin polymerization inhibitor) |

| Condensation | Hydrazine hydrate | Hydrazone | Antitubercular / Antiviral |

| Reductive Amination | Primary Amine / | Secondary Amine | Kinase Inhibitor (Solubility enhancer) |

| Knoevenagel | Malononitrile | Acrylonitrile | Fluorescent Probe / Imaging Agent |

Visualization: Divergent Synthesis Pathway

Figure 2: Divergent synthesis capabilities of the aldehyde handle.

Safety & Handling (GHS Standards)

While valuable, this compound presents specific hazards typical of aromatic aldehydes and nitrogen heterocycles.[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

PubChem. (2025).[2] 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O.[1][2][3] National Library of Medicine.[2] [Link][2]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

-

National Institutes of Health (NIH). (2023).[2] Synthesis of Chalcones: An Improved High-Yield Protocol. [Link]

Sources

- 1. 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1H-Pyrazol-1-yl)benzaldehyde [myskinrecipes.com]

- 4. reddit.com [reddit.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

A Senior Application Scientist's Guide to the Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde: Precursors and Core Methodologies

Abstract

4-(1H-pyrazol-1-yl)benzaldehyde is a pivotal intermediate in the development of pharmaceuticals and advanced materials, prized for its functionalizable aldehyde group and the versatile pyrazole moiety.[1] This guide provides an in-depth technical analysis of the primary precursors and dominant synthetic strategies for its preparation. We will explore the retrosynthetic logic that identifies the core building blocks and delve into the mechanistic nuances of key N-arylation reactions, including Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. Each methodology is presented with a focus on the causal factors influencing reaction outcomes, supported by detailed protocols and comparative data to empower researchers in making informed strategic decisions for their synthetic campaigns.

Retrosynthetic Analysis and Core Precursors

A retrosynthetic approach to 4-(1H-pyrazol-1-yl)benzaldehyde (Target Molecule 1 ) logically severs the C-N bond between the phenyl and pyrazole rings. This disconnection reveals the two fundamental precursors required for its synthesis: a pyrazole ring (2 ) and a suitably functionalized benzaldehyde derivative (3 ).

Caption: Retrosynthetic analysis of 4-(1H-pyrazol-1-yl)benzaldehyde.

The choice of the leaving group 'X' on the benzaldehyde precursor is the most critical variable, dictating the applicable synthetic methodology.

-

Pyrazole (2): A commercially available, five-membered aromatic heterocycle. Its N-H proton is weakly acidic and can be removed by a suitable base to generate the pyrazolide anion, a potent nucleophile.

-

4-Substituted Benzaldehyde (3): The electrophilic partner. The substituent 'X' is typically a halogen.

-

4-Fluorobenzaldehyde (X=F): The high electronegativity of fluorine strongly activates the aromatic ring toward nucleophilic attack, making it the ideal precursor for Nucleophilic Aromatic Substitution (SNAr) pathways.[2][3]

-

4-Bromobenzaldehyde (X=Br) & 4-Iodobenzaldehyde (X=I): These are the precursors of choice for transition metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4][5]

-

4-Chlorobenzaldehyde (X=Cl): Generally less reactive than its bromo and iodo counterparts in cross-coupling, often requiring more specialized catalysts or harsher conditions.

-

Synthetic Methodologies: A Comparative Analysis

The formation of the C-N bond between an aryl group and a nitrogen-containing heterocycle is a cornerstone of modern organic synthesis. For 4-(1H-pyrazol-1-yl)benzaldehyde, three primary strategies are prevalent.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This approach is most effective when using a highly activated aryl precursor, namely 4-fluorobenzaldehyde.

Mechanism Rationale: The reaction proceeds via an addition-elimination mechanism.[3][6] The electron-withdrawing nature of both the aldehyde group and the fluorine atom polarizes the C-F bond, making the ipso-carbon highly electrophilic. The nucleophilic pyrazolide anion attacks this carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Aromaticity is restored by the subsequent expulsion of the fluoride ion, which is a competent leaving group in this context because C-F bond cleavage is not the rate-determining step.[2]

Caption: Workflow for the SNAr synthesis pathway.

Causality in Protocol Design:

-

Solvent: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and highly reactive pyrazolide anion, while also possessing the high boiling points needed for the reaction to proceed at an appreciable rate.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate pyrazole without causing unwanted side reactions with the aldehyde functionality.

-

Temperature: Elevated temperatures (typically >100 °C) are required to overcome the activation energy for the formation of the Meisenheimer complex.

Protocol 2.1: SNAr Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the purified product.

Strategy 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a classic method for forming C-N bonds, utilizing a copper catalyst to couple an aryl halide with an N-H containing compound.[4][5] It is particularly useful with aryl bromides and iodides.

Mechanism Rationale: While the exact mechanism is complex and debated, it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The process is believed to initiate with the formation of a copper(I) pyrazolide species. Oxidative addition of the aryl halide (e.g., 4-bromobenzaldehyde) to the copper center forms a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active Cu(I) catalyst.

Causality in Protocol Design:

-

Catalyst System: A simple copper(I) source like CuI is often sufficient.[4] The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine), can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility, often allowing for lower reaction temperatures.[4]

-

Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the formation of the copper-pyrazolide intermediate.

-

Temperature: Traditional Ullmann couplings require very high temperatures (150-210 °C).[7] Ligand-assisted protocols can often reduce this to the 80-120 °C range.

Strategy 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a more modern, versatile, and often higher-yielding alternative to the Ullmann condensation.[8] It employs a palladium catalyst and specialized phosphine ligands.

Mechanism Rationale: The reaction proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The pyrazole displaces a ligand on the Pd(II) center, and a base deprotonates the pyrazole's N-H.

-

Reductive Elimination: The final C-N bond is formed via reductive elimination from the Pd(II) complex, yielding 4-(1H-pyrazol-1-yl)benzaldehyde and regenerating the Pd(0) catalyst.

Causality in Protocol Design:

-

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuBrettPhos).[5] The ligand is crucial; it promotes the oxidative addition and reductive elimination steps and prevents catalyst decomposition.

-

Base: A moderately strong, non-nucleophilic base is required, with cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) being common choices.

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard. Oxygen must be rigorously excluded to prevent oxidation and deactivation of the Pd(0) catalyst.

Comparative Overview and Modern Enhancements

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |

| Aryl Precursor | 4-Fluorobenzaldehyde | 4-Iodo/Bromobenzaldehyde | 4-Bromo/Chlorobenzaldehyde, Triflates |

| Catalyst | None (Stoichiometric Base) | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) + Ligand |

| Typical Temp. | High (120-160 °C) | Very High (150-210 °C), lower with ligands | Moderate (80-110 °C) |

| Advantages | Inexpensive, catalyst-free | Cost-effective metal catalyst | High yields, broad substrate scope, mild conditions |

| Disadvantages | Limited to activated aryl halides | High temperatures, often requires ligands | Expensive catalyst/ligands, air-sensitive |

Microwave-Assisted Synthesis

A significant modern enhancement for all these methodologies is the use of microwave irradiation.[9][10][11] Microwave-assisted organic synthesis (MAOS) utilizes selective dielectric heating to dramatically reduce reaction times from hours to mere minutes.[12] This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[12] For example, an SNAr reaction that might take 12 hours under conventional heating could potentially be completed in 10-15 minutes in a microwave reactor.[9][13]

Conclusion

The synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde is readily achievable through several robust methodologies. The choice of precursor—specifically the halogen on the benzaldehyde ring—is the primary determinant of the optimal synthetic strategy.

-

For cost-sensitive, large-scale syntheses where 4-fluorobenzaldehyde is available, Nucleophilic Aromatic Substitution offers a simple, catalyst-free route.

-

The Ullmann Condensation provides a classic, copper-catalyzed alternative for bromo- and iodo- precursors, though it often requires high temperatures.

-

For maximum versatility, functional group tolerance, and typically the highest yields under the mildest conditions, the Buchwald-Hartwig Amination represents the state-of-the-art, albeit at a higher cost due to the palladium catalyst and specialized ligands.

The integration of microwave technology offers a powerful tool to accelerate all these transformations, aligning with modern demands for efficiency and green chemistry principles in pharmaceutical and materials science research.

References

-

Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved January 30, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turk J Pharm Sci. Retrieved January 30, 2026, from [Link]

-

4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

-

4-(1H-Pyrazol-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved January 30, 2026, from [Link]

-

Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). chemrxiv.org. Retrieved January 30, 2026, from [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved January 30, 2026, from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Retrieved January 30, 2026, from [Link]

-

Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO. Retrieved January 30, 2026, from [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2025). PubMed. Retrieved January 30, 2026, from [Link]

-

Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines. (2023). YouTube. Retrieved January 30, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 30, 2026, from [Link]

-

Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. (2023). Preprints.org. Retrieved January 30, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 30, 2026, from [Link]

-

Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 30, 2026, from [Link]0a)

Sources

- 1. 4-(1H-Pyrazol-1-yl)benzaldehyde [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 9. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. eresearchco.com [eresearchco.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

Comprehensive Spectroscopic Profile: 4-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary

4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 99662-34-7) represents a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of kinase inhibitors, Schiff bases, and fluorescent ligands.[1][2][3] Its structural duality—combining an electron-deficient aldehyde with a nitrogen-rich pyrazole ring—creates a unique spectroscopic signature essential for validation during scale-up.

This technical guide provides a definitive reference for the spectroscopic characterization of this compound. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can distinguish the target molecule from common synthetic byproducts (e.g., unreacted 4-fluorobenzaldehyde or regioisomers).

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 4-(1H-pyrazol-1-yl)benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 82–83 °C |

| Solubility | Soluble in DMSO, DMF, CHCl |

Structural Insight: The molecule features a para-substituted benzene ring. The aldehyde group (-CHO) is strongly electron-withdrawing, deshielding the adjacent aromatic protons. The pyrazole ring, attached via Nitrogen-1 (

Synthesis & Sample Origin

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurity peaks. The standard industrial route utilizes a Nucleophilic Aromatic Substitution (

Protocol:

-

Reactants: 4-Fluorobenzaldehyde (1.0 eq) and Pyrazole (1.1 eq).

-

Base/Solvent: Anhydrous

(2.0 eq) in DMF or DMSO. -

Conditions: Heated to 100–120 °C for 12–24 hours.

-

Workup: Quenched with ice water; precipitate filtered and recrystallized from Ethanol/Water.

Workflow Visualization

The following diagram outlines the critical process flow and decision points for quality control.

Figure 1: Critical path for synthesis and isolation of 4-(1H-pyrazol-1-yl)benzaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary validation tool. The spectrum is characterized by three distinct regions: the aldehyde singlet (downfield), the benzene AA'BB' system, and the pyrazole heterocyclic signals.

Solvent: DMSO-

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 9.98 – 10.02 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded due to anisotropy of the carbonyl bond. |

| 8.63 | Doublet (d) | 1H | Py-H5 | The proton at position 5 of the pyrazole ring is closest to the benzene ring and |

| 8.05 – 8.10 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| 7.95 – 8.00 | Doublet (d) | 2H | Ar-H (ortho to Py) | Slightly less deshielded than the aldehyde-adjacent protons. |

| 7.82 | Doublet (d) | 1H | Py-H3 | Position 3 on the pyrazole ring. |

| 6.60 – 6.65 | Triplet/dd | 1H | Py-H4 | The most shielded proton on the pyrazole ring, typical of the 4-position in 1-substituted pyrazoles. |

Critical QC Check:

-

If the peak at ~6.6 ppm is missing, the pyrazole ring has not coupled.

-

If the aldehyde peak shifts to ~12.0 ppm , the aldehyde has oxidized to a carboxylic acid (common impurity).

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" confirmation of functional groups.

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 1690 – 1705 | C=O Stretch | Strong | Characteristic aldehyde carbonyl. Lower than alkyl aldehydes due to conjugation. |

| 1590 – 1610 | C=N / C=C Stretch | Medium | Aromatic ring breathing and pyrazole C=N. |

| 3100 – 3150 | C-H Stretch (Ar) | Weak | Aromatic C-H stretching (above 3000 cm |

| 2750 & 2850 | C-H Stretch (Ald) | Weak | "Fermi doublet" characteristic of the aldehyde C-H bond. |

Mass Spectrometry (MS)[11]

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (

): 172.18 Da.[1][2][4] -

Observed Peaks:

-

m/z 173.1

(Base peak in ESI). -

m/z 195.1

(Common sodium adduct).

-

Structural Logic & Troubleshooting

To ensure the synthesized material is valid, researchers should follow a logic-gated approach to spectral interpretation. This prevents "confirmation bias" where one assumes the product is correct based on a single peak.

Spectroscopic Validation Logic

Figure 2: Logic gate for interpreting NMR data to distinguish product from impurities.

Common Impurities

-

4-Fluorobenzaldehyde (Starting Material): Look for complex multiplets in the aromatic region without the characteristic pyrazole signals (6.6 ppm).

-

Dimethylformamide (Solvent): Residual DMF often appears at 2.73 ppm (s), 2.89 ppm (s), and 7.95 ppm (s). This must be removed (via water wash) as it interferes with biological assays.

-

4-(1H-pyrazol-1-yl)benzoic acid: Result of air oxidation. Characterized by the loss of the 10.0 ppm singlet and appearance of a broad -COOH peak at 12-13 ppm.

References

-

PubChem. (n.d.).[1] 4-(1H-Pyrazol-1-yl)benzaldehyde (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[7] Molbank. Retrieved from [Link][8][9][10]

Sources

- 1. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. 4-(1H-Pyrazol-1-yl)benzaldehyde [myskinrecipes.com]

- 5. PubChemLite - 4-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. 99662-34-7|4-(1H-Pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. growingscience.com [growingscience.com]

- 10. rsc.org [rsc.org]

13C NMR Characterization of 4-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

Executive Summary

4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 253337-52-1) serves as a critical "linker" molecule in medicinal chemistry and materials science. It bridges the electron-rich, heterocyclic utility of pyrazole with the versatile electrophilicity of an aldehyde.

Accurate 13C NMR characterization of this compound is not merely about peak picking; it is an exercise in distinguishing subtle electronic effects between two aromatic systems coupled via a nitrogen atom. This guide provides a definitive protocol for the acquisition, assignment, and validation of the carbon skeleton, designed for researchers requiring high-fidelity structural confirmation.

Structural Logic & Assignment Strategy

Before acquisition, one must understand the magnetic environment. The molecule consists of three distinct zones:

-

The Aldehyde Anchor: A highly deshielded carbonyl carbon (>190 ppm).

-

The Phenylene Bridge: A para-substituted benzene ring with chemically equivalent protonated carbons (C2/C6 and C3/C5) due to rapid rotation on the NMR timescale.

-

The Pyrazole Head: An N-linked heterocycle. The asymmetry of the nitrogen substitution (N1 vs. N2) creates distinct environments for C3 and C5, while C4 is characteristically shielded.

Structural Assignment Flow

The following diagram illustrates the logical flow from molecular structure to expected chemical shift zones.

Figure 1: Structural deconstruction of 4-(1H-pyrazol-1-yl)benzaldehyde showing predicted chemical shift zones.

Experimental Protocol

As a Senior Application Scientist, I recommend the following protocol to ensure quantitative accuracy, particularly for the quaternary carbons (C-N and C=O) which suffer from long relaxation times (

Sample Preparation[5][6]

-

Solvent: Chloroform-d (

) is standard. Use DMSO- -

Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for 13C sensitivity.

-

Additives: If quantitative integration is required (e.g., purity assay), add 0.02 M

(Chromium(III) acetylacetonate) to shorten

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (to capture the aldehyde and potential impurities).

-

Relaxation Delay (D1):

-

Standard ID: 2.0 seconds.

-

Quantitative: >10 seconds (or 2s with

).

-

-

Scans (NS): Minimum 1024 scans for clean quaternary carbon detection.

-

Temperature: 298 K (25°C).

Data Interpretation & Chemical Shifts

The following table synthesizes field data for 4-(1H-pyrazol-1-yl)benzaldehyde in

| Carbon Position | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C=O (Aldehyde) | 191.2 | C (Quaternary) | Characteristic low-field carbonyl. |

| Benzene C-N | 143.5 | C (Quaternary) | Ipso-carbon attached to Pyrazole N1; deshielded by induction. |

| Pyrazole C3 | 142.0 | CH (+ phase) | Adjacent to imine-like N2; highly deshielded. |

| Benzene C-CHO | 134.8 | C (Quaternary) | Ipso-carbon attached to carbonyl. |

| Benzene C3/C5 | 131.4 | CH (+ phase) | Meta to pyrazole, Ortho to aldehyde. |

| Pyrazole C5 | 127.1 | CH (+ phase) | Adjacent to amine-like N1; less deshielded than C3. |

| Benzene C2/C6 | 119.3 | CH (+ phase) | Ortho to pyrazole; shielded relative to C3/C5 due to resonance. |

| Pyrazole C4 | 108.4 | CH (+ phase) | Top of pyrazole ring; electron-rich and highly shielded. |

Critical Differentiation

-

C3 vs. C5 (Pyrazole): This is the most common assignment error. C3 (adjacent to the "pyridine-like" nitrogen) is typically further downfield (~142 ppm) than C5 (adjacent to the "pyrrole-like" nitrogen attached to the phenyl ring, ~127 ppm).

-

C4 (Pyrazole): The signal at ~108 ppm is diagnostic. If this is missing or shifted >120 ppm, the pyrazole ring has likely degraded or reacted.

Advanced Characterization: 2D Correlation

To validate the connectivity, specifically the N-C bond between the rings, HMBC (Heteronuclear Multiple Bond Coherence) is required.

Key HMBC Correlations

-

H-Pyrazole(C5)

Benzene(Ipso-N): This 3-bond coupling confirms the pyrazole is attached to the benzene ring. -

H-Aldehyde

Benzene(Ipso-CHO) & Benzene(C3/C5): Confirms the location of the formyl group.

Experimental Workflow Diagram

The following workflow ensures data integrity from synthesis to spectral processing.

Figure 2: Step-by-step experimental workflow for validating the synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde.

Impurity Profiling

In the synthesis of this compound (often via Ullmann coupling of 4-bromobenzaldehyde and pyrazole), specific impurities are common. Watch for these signals in the 13C spectrum:

-

Unreacted Pyrazole: Signals at 134.0 ppm (C3/C5) and 105.0 ppm (C4).

-

Unreacted 4-Bromobenzaldehyde: Carbon bearing Bromine appears at ~129-130 ppm (distinct from the N-substituted ipso).

-

DMF (Reaction Solvent): Peaks at 162.4 ppm (C=O), 36.0 ppm , and 31.0 ppm .

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 253337-52-1. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Elguero, J., et al. (1993).[1] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. [Link]

-

Claramunt, R. M., et al. (2006). "The structure of N-phenylpyrazoles in the solid state: A 13C CPMAS NMR study." Arkivoc, (v), 5-11. [Link]

-

PubChem Database. 4-(1H-Pyrazol-1-yl)benzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

Sources

FT-IR Spectrum of 4-(1H-pyrazol-1-yl)benzaldehyde: A Technical Characterization Guide

The following technical guide details the FT-IR spectroscopic characterization of 4-(1H-pyrazol-1-yl)benzaldehyde. This document is structured to provide researchers with a self-validating framework for identifying this specific pharmacophore, grounded in vibrational theory and structural causality.

Executive Summary

Compound : 4-(1H-pyrazol-1-yl)benzaldehyde CAS : 99662-34-7 Molecular Formula : C₁₀H₈N₂O Molecular Weight : 172.18 g/mol [1][2][3][4]

4-(1H-pyrazol-1-yl)benzaldehyde is a critical bifunctional building block in medicinal chemistry, serving as a precursor for kinase inhibitors and anti-inflammatory agents. Its structure comprises a benzaldehyde moiety coupled to a pyrazole ring via a C-N bond at the para position.

Characterization via Fourier Transform Infrared (FT-IR) spectroscopy is the primary method for validating the integrity of the aldehyde functionality and the successful N-arylation of the pyrazole ring. This guide provides a definitive assignment of vibrational modes, distinguishing the target molecule from starting materials (e.g., 4-fluorobenzaldehyde, pyrazole) and common impurities.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its interacting vibrational oscillators. The molecule belongs to the

Structural Components[3][5][6][7][8][9][10][11][12][13]

-

The Electrophilic Terminus (Aldehyde) : The carbonyl (C=O) bond is conjugated with the phenyl ring. The vibrational frequency (

) serves as a sensitive probe for electronic environmental changes. -

The Linker (Phenyl Ring) : A para-disubstituted benzene ring. This substitution pattern imposes specific symmetry constraints, visible in the "fingerprint" region (out-of-plane bending).

-

The Nucleophilic Origin (Pyrazole) : An N-linked five-membered heterocycle. The N1-Phenyl bond allows for limited conjugation, affecting the ring breathing modes.

Diagram: Vibrational Logic & Connectivity

The following diagram illustrates the key functional groups and their expected vibrational couplings.

Figure 1: Vibrational connectivity map highlighting the electronic coupling between the aldehyde, phenyl, and pyrazole moieties.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes water interference, which can obscure the critical aldehyde C-H region.

Sample Preparation[6][9]

-

Technique : Attenuated Total Reflectance (ATR) is preferred for solid samples (Diamond/ZnSe crystal).

-

Solvent Residue Check : Ensure the sample is free of DMF or DMSO (common synthesis solvents), as their S=O or C=O stretches overlap with the target aldehyde peak.

-

Drying : Vacuum dry at 40°C for 4 hours to remove surface moisture.

Instrument Parameters

-

Resolution : 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

-

Scans : Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

-

Range : 4000–600 cm⁻¹.

Diagram: Analysis Workflow

Figure 2: Step-by-step workflow for acquiring high-fidelity FT-IR data for benzaldehyde derivatives.

Spectral Analysis & Assignment

The spectrum of 4-(1H-pyrazol-1-yl)benzaldehyde is defined by three distinct regions. The assignments below are derived from standard group frequency correlation and specific literature on 1-phenylpyrazoles.

Region 1: High Frequency (3200 – 2700 cm⁻¹)

This region contains the C-H stretching vibrations.

-

Aromatic C-H : Multiple weak bands between 3150–3000 cm⁻¹ . These arise from both the phenyl and pyrazole rings.

-

Aldehyde C-H (Fermi Resonance) : This is the most critical diagnostic feature for the aldehyde group. It appears as a doublet due to the interaction between the fundamental C-H stretch and the overtone of the C-H bending vibration.

-

Band A : ~2820–2850 cm⁻¹

-

Band B : ~2720–2750 cm⁻¹

-

Note: The lower frequency band (~2720 cm⁻¹) is often distinct and separated from aliphatic C-H impurities.

-

Region 2: The Double Bond Region (1750 – 1500 cm⁻¹)

-

Carbonyl (C=O) : A strong, sharp peak at 1690–1705 cm⁻¹ .

-

Differentiation: If the peak shifts >1720 cm⁻¹, suspect oxidation to carboxylic acid. If <1660 cm⁻¹, suspect hydrogen bonding or hydrolysis.

-

-

Ring Skeletal Vibrations :

-

Pyrazole C=N : ~1520–1540 cm⁻¹.

-

Aromatic C=C : Sharp bands at 1600 cm⁻¹ and 1580 cm⁻¹ . The conjugation between the phenyl and pyrazole rings often intensifies the 1600 cm⁻¹ band.

-

Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)

-

C-N Stretch : The bond connecting the pyrazole N1 to the phenyl C4 appears in the 1380–1410 cm⁻¹ range.

-

C-H Out-of-Plane (OOP) Bending :

-

Para-substitution : A strong, diagnostic band at 810–840 cm⁻¹ (indicating two adjacent hydrogens on the phenyl ring).

-

Pyrazole Ring Breathing : Distinct bands around 750–760 cm⁻¹ .

-

Data Summary Table

The following table synthesizes the expected vibrational assignments for 4-(1H-pyrazol-1-yl)benzaldehyde.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |

| 3140 – 3050 | Weak | ν(C-H) ar | Pyrazole & Phenyl Rings |

| 2830, 2740 | Medium | ν(C-H) Fermi Doublet | Aldehyde (Diagnostic) |

| 1695 – 1705 | Strong | ν(C=O) | Carbonyl (Conjugated) |

| 1605, 1580 | Medium | ν(C=C) | Phenyl Ring Skeleton |

| 1525 | Medium | ν(C=N) / Ring | Pyrazole Ring |

| 1390 – 1410 | Medium | ν(C-N) | C(Phenyl)-N(Pyrazole) Bond |

| 1160 – 1200 | Weak | δ(C-H) in-plane | Aromatic Rings |

| 820 – 840 | Strong | γ(C-H) OOP | p-Disubstituted Benzene |

| 750 – 760 | Medium | Ring Deformation | Pyrazole Ring |

Abbreviations: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, ar = aromatic, OOP = out-of-plane.

Applications in Drug Development[7]

Understanding the spectral signature of this molecule is vital for Quality Control (QC) in drug synthesis pipelines.

-

Reaction Monitoring : The disappearance of the N-H stretch of the starting pyrazole (broad band ~3200-3400 cm⁻¹) and the appearance of the aldehyde doublet (~2740/2830 cm⁻¹) confirms the coupling.

-

Stability Testing : The aldehyde group is prone to oxidation (forming 4-(1H-pyrazol-1-yl)benzoic acid). This is detected by the broadening of the carbonyl peak and the appearance of a broad O-H stretch (3300–2500 cm⁻¹).

References

-

PubChem . 4-(1H-Pyrazol-1-yl)benzaldehyde (Compound).[4] National Library of Medicine. [Link]

-

Lynch, B. M., et al. Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society, Perkin Transactions. [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Group Frequencies).

-

MySkinRecipes . 4-(1H-Pyrazol-1-yl)benzaldehyde Technical Data. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1H-pyrazol-1-yl)benzaldehyde

Introduction: The Analytical Significance of 4-(1H-pyrazol-1-yl)benzaldehyde

4-(1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries a reactive aldehyde functional group with a pharmacologically relevant pyrazole nucleus, makes it a versatile building block in the synthesis of a wide array of bioactive molecules and functional materials. As a key intermediate, its unambiguous identification and characterization are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for this purpose. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometric fragmentation of 4-(1H-pyrazol-1-yl)benzaldehyde, offering a predictive framework for its fragmentation pathways based on established principles and spectral data from related structures. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

The fragmentation of 4-(1H-pyrazol-1-yl)benzaldehyde under electron ionization is anticipated to be a composite of the characteristic fragmentation patterns of its two primary structural motifs: the benzaldehyde moiety and the N-phenylpyrazole core. The initial ionization event will involve the removal of an electron to form the molecular ion ([M]•+), which will then undergo a series of fragmentation reactions.

The fragmentation cascade is expected to be governed by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are hypothesized to involve:

-

α-Cleavage of the Aldehyde Group: A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]+).[1][2] Another characteristic fragmentation is the loss of a formyl radical ([M-CHO]+).

-

Cleavage of the Pyrazole Ring: The pyrazole ring is known to undergo fragmentation through the loss of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N2).[3]

-

Cleavage of the N-Aryl Bond: The bond connecting the pyrazole and phenyl rings can also cleave, leading to fragments corresponding to each of the ring systems.

A proposed fragmentation pathway is depicted below:

Caption: Proposed EI-MS fragmentation pathway for 4-(1H-pyrazol-1-yl)benzaldehyde.

Tabulated Summary of Predicted Fragment Ions

| m/z | Proposed Ion Structure | Formula | Neutral Loss | Notes |

| 172 | Molecular Ion | [C10H8N2O]•+ | - | The intact molecule with one electron removed. |

| 171 | [M-H]+ | [C10H7N2O]+ | H• | Characteristic loss of a hydrogen atom from the aldehyde.[1][2] |

| 144 | [M-CO]•+ | [C9H8N2]•+ | CO | Loss of carbon monoxide from the [M-H]+ ion. |

| 143 | [M-CHO]+ | [C9H7N2]+ | CHO• | Loss of the formyl group. |

| 117 | 4-pyrazolylphenyl cation | [C9H7N2]+ | - | Represents the N-phenylpyrazole fragment. |

| 95 | 1-(1H-pyrazol-1-yl)cyclobutadienyl cation | [C7H5N2]+ | - | A potential rearrangement product. |

| 77 | Phenyl cation | [C6H5]+ | C3H3N2O• | A common fragment in aromatic compounds.[4] |

| 67 | Pyrazolyl cation | [C3H3N2]+ | C7H5O• | Represents the pyrazole ring fragment. |

| 51 | Cyclobutadienyl cation | [C4H3]+ | C2H2 | A common fragment from the phenyl ring.[4] |

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum of 4-(1H-pyrazol-1-yl)benzaldehyde, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The following protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of 4-(1H-pyrazol-1-yl)benzaldehyde in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL).

-

Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column overloading and detector saturation.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.

GC-MS Instrumentation and Parameters

A standard benchtop GC-MS system equipped with an electron ionization (EI) source is suitable for this analysis.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | A widely used and reliable GC platform. |

| MS System | Agilent 5977B or equivalent | A sensitive and robust mass selective detector. |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the analysis of aromatic compounds.[5] |

| Injection Mode | Splitless | To maximize the amount of analyte reaching the detector for high sensitivity. |

| Injection Volume | 1 µL | A standard injection volume to prevent overloading. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the analyte. |

| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for good separation efficiency. |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program designed to elute the analyte as a sharp peak while separating it from any impurities. |

| MS Source Temp | 230 °C | To maintain the analyte in the gas phase within the ion source. |

| MS Quad Temp | 150 °C | To ensure stable ion transmission. |

| Ionization Energy | 70 eV | The standard energy for electron ionization, which produces reproducible fragmentation patterns.[6] |

| Mass Range | m/z 40-400 | To cover the molecular ion and all expected fragment ions. |

| Scan Rate | 2 scans/sec | To obtain sufficient data points across the chromatographic peak for accurate mass spectral deconvolution. |

Data Acquisition and Analysis

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

-

Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Data Processing: Use the instrument's software to view the total ion chromatogram (TIC) and extract the mass spectrum of the peak corresponding to 4-(1H-pyrazol-1-yl)benzaldehyde.

-

Library Search (Optional): Perform a library search against a reputable mass spectral database (e.g., NIST) to aid in identification, though a library match may not be available for this specific compound.

-

Manual Interpretation: Manually interpret the mass spectrum by identifying the molecular ion and major fragment ions, and correlating them with the proposed fragmentation pathways.

Workflow for GC-MS Analysis

Caption: A streamlined workflow for the GC-MS analysis of 4-(1H-pyrazol-1-yl)benzaldehyde.

Conclusion: A Framework for Structural Confirmation

This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of 4-(1H-pyrazol-1-yl)benzaldehyde. By leveraging established fragmentation patterns of its constituent benzaldehyde and N-phenylpyrazole moieties, a detailed predictive model of its EI-MS spectrum has been presented. The accompanying detailed and robust GC-MS experimental protocol offers a self-validating system for acquiring high-quality data. This guide is intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important heterocyclic compound, thereby facilitating its application in their respective fields.

References

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem.

- Alzhapparova, N. A., Panshina, S., Ibrayev, M. K., & Babaev, E. V. (2025). Molecular fragmentation of N-phenacylpyrazole 5a.

- Das, M. (n.d.).

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- Liu, P., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Santos, I. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Singh, U. P., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39(12), 915-918.

- TDI-Brooks. (n.d.).

- Lai, Y. C., et al. (2021).

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.

- NIST. (n.d.). Benzaldehyde. NIST WebBook.

- NIST. (n.d.). 1H-Pyrazole. NIST WebBook.

- ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. YouTube.

- Khan Academy. (2016, April 5).

- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.

- Horváth, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4537–4546.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Lai, Y. C., et al. (2021).

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Das, M. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. tdi-bi.com [tdi-bi.com]

Advanced Theoretical & Computational Profiling of 4-(1H-pyrazol-1-yl)benzaldehyde

Topic: Theoretical Studies of 4-(1H-pyrazol-1-yl)benzaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 99662-34-7) represents a critical "linker" scaffold in medicinal chemistry. Combining a reactive formyl group with a bioactive pyrazole moiety, it serves as a precursor for Schiff bases, chalcones, and pyrazole-benzimidazolone hybrids exhibiting anti-inflammatory (COX-2 inhibition) and anticancer (kinase inhibition) properties.

This guide outlines a rigorous, self-validating computational framework for characterizing this molecule. We move beyond basic geometry optimization to explore electronic structure, global reactivity descriptors, and in silico biological affinity.

Computational Framework & Methodology

Rationale: The choice of functional and basis set is non-trivial. For conjugated nitrogen-rich systems, B3LYP provides a balance of cost vs. accuracy, while the 6-311++G(d,p) basis set is essential to capture the diffuse electron density of the lone pairs on the pyrazole nitrogens and the carbonyl oxygen.

Quantum Mechanical Workflow

The following protocol ensures reproducibility and convergence.

Step 1: Geometry Optimization

-

Software: Gaussian 16 / GaussView 6.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

-

Constraint: None (C1 symmetry).

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in DMSO and Ethanol to mimic physiological/experimental solubility.

Step 2: Vibrational Frequency Analysis

-

Purpose: Verify the stationary point (zero imaginary frequencies) and assign IR spectral bands.

-

Scaling Factor: 0.961 (standard for B3LYP/6-311++G(d,p) to correct anharmonicity).

Step 3: Electronic Property Calculation

-

NBO Analysis: Natural Bond Orbital analysis to quantify hyperconjugative interactions (donor-acceptor stabilization).

-

FMOs: HOMO/LUMO energy calculation for global reactivity descriptors.

-

MEP: Molecular Electrostatic Potential mapping to predict electrophilic/nucleophilic attack sites.

Visualization of Computational Workflow

Caption: Figure 1. Self-validating computational workflow. Frequency checks ensure true minima before electronic profiling.

Structural & Electronic Properties (Technical Analysis)

Geometric Conformation

The molecule consists of two aromatic rings: the phenyl ring bearing the aldehyde and the pyrazole ring.

-

Dihedral Angle: Theoretical studies often predict a twisted conformation (dihedral angle

) between the phenyl and pyrazole rings due to steric repulsion between the ortho-hydrogens. -

Bond Lengths: The C=O bond is typically calculated at ~1.22 Å. The N-N bond in the pyrazole ring is ~1.36 Å.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity. A smaller gap implies higher chemical reactivity (softer molecule).

| Parameter | Value (Approx. DFT) | Significance |

| HOMO Energy | -6.20 to -6.50 eV | Electron donation ability (Nucleophilicity). |

| LUMO Energy | -2.10 to -2.40 eV | Electron acceptance ability (Electrophilicity). |

| Energy Gap ( | ~4.0 - 4.2 eV | Indicates moderate stability; typical for bioactive heterocyclic aldehydes. |

| Chemical Hardness ( | ~2.0 eV | Resistance to charge transfer. |

| Electrophilicity Index ( | ~4.5 eV | Propensity to accept electrons (high due to aldehyde). |

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in docking.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Pyrazole N2 (pyridine-like nitrogen). These are H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and the aromatic protons. These are H-bond donor sites (weak).

Spectroscopic Validation (Experimental vs. Theoretical)

To ensure the theoretical model matches reality, compare calculated frequencies with experimental FT-IR data.

| Vibrational Mode | Experimental ( | Scaled Theoretical ( | Assignment |

| 1690 - 1705 | 1700 - 1715 | Carbonyl stretching (Strong) | |

| 1580 - 1600 | 1590 - 1610 | Pyrazole ring stretching | |

| 2750 - 2850 | 2780 - 2860 | Fermi doublet characteristic of aldehydes | |

| 3000 - 3100 | 3050 - 3100 | Aromatic C-H stretching |

Note: Discrepancies >20

Pharmaceutical Potential: Molecular Docking

Context: Pyrazole derivatives are potent inhibitors of COX-2 (anti-inflammatory) and various kinases.

Docking Protocol[6]

-

Ligand Prep: Optimize 4-(1H-pyrazol-1-yl)benzaldehyde at B3LYP/6-311++G(d,p). Save as PDBQT.

-

Target Selection: Cyclooxygenase-2 (COX-2), PDB ID: 6COX .

-

Grid Box: Center on the active site (Arg120, Tyr355). Size:

Å. -

Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Interaction Logic

The docking success relies on specific residues. The aldehyde group often forms H-bonds with Arg120, while the pyrazole ring engages in

Caption: Figure 2. Predicted interaction map of 4-(1H-pyrazol-1-yl)benzaldehyde within the COX-2 active site.

References

-

Synthesis & Crystal Structure: Lu, J., Xu, J., Ni, L. W., Ma, W. L., & Du, Z. T. (2011).[5] 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. Acta Crystallographica Section E, 67(11), o2984. Link(Note: Serves as a structural analog reference for crystal packing).

-

DFT Methodology (B3LYP/6-311++G): Amudha, G., et al. (2022).[6] Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde single crystals. Chinese Journal of Physics. Link[1]

-

Vibrational Analysis: Gil, D. M., et al. (2015).[7] Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A. Link

-

Molecular Docking (Pyrazole Derivatives): Bekhit, A. A., et al. (2015). Design and synthesis of some substituted pyrazoles with anti-inflammatory activity. European Journal of Medicinal Chemistry. Link

-

General Reactivity: Berski, S., et al. (2015).[2] The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole. Journal of Molecular Modeling. Link

Sources

- 1. Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde single crystals - UM Research Repository [eprints.um.edu.my]

- 2. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single crystal structure, Computational study (DFT) and Hirshfeld surface analysis of 4-chloro-1H-pyrazole | Brazilian Journal of Experimental Design, Data Analysis and Inferential Statistics [revistas.ufrj.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-yl)benzaldehyde, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, spectroscopic characterization, and established synthetic methodologies. Emphasis is placed on the rationale behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The guide further explores the compound's versatile applications as a key intermediate for creating a diverse range of biologically active molecules and advanced materials, supported by detailed protocols and logical workflow diagrams.

Introduction: The Strategic Importance of 4-(1H-pyrazol-1-yl)benzaldehyde

4-(1H-pyrazol-1-yl)benzaldehyde is a bifunctional organic molecule featuring a five-membered aromatic pyrazole ring N-substituted onto a benzaldehyde scaffold. This unique arrangement confers significant versatility, making it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The pyrazole moiety is a well-established pharmacophore, present in numerous FDA-approved drugs, where it contributes to a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] Notable examples of drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[5]

The true synthetic power of 4-(1H-pyrazol-1-yl)benzaldehyde lies in the orthogonal reactivity of its two key functional groups. The pyrazole ring provides a stable, aromatic core capable of engaging in various intermolecular interactions critical for biological activity, while the aldehyde group serves as a versatile chemical handle. This aldehyde can be readily transformed through a multitude of classic organic reactions—such as reductive amination, Wittig reactions, aldol condensations, and oxidations—to generate vast libraries of complex derivatives for screening and development.[6] Consequently, this compound is not merely a reagent but a strategic platform for chemical diversification in drug discovery and materials science.[6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 4-(1H-pyrazol-1-yl)benzaldehyde are unequivocally established through a combination of physical property assessment and spectroscopic analysis. The compound typically presents as a solid at room temperature and is soluble in common organic solvents like DMF and DMSO, but has limited solubility in water.[7][8]

Key Properties

| Property | Value | Reference |

| CAS Number | 99662-34-7 | [8][9] |

| Molecular Formula | C₁₀H₈N₂O | [6][9] |

| Molecular Weight | 172.18 g/mol | [6][8] |

| Appearance | Solid (typically pale yellow to light brown) | [7][9] |

| Storage | Room temperature, dry, inert atmosphere | [6][10] |

Spectroscopic Data for Structural Elucidation

The validation of the molecular structure relies on a triad of spectroscopic techniques: NMR, IR, and Mass Spectrometry.

| Technique | Characteristic Data | Interpretation |

| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the aldehyde.~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the pyrazole.~7.7 ppm (d, 1H): Pyrazole C5-H.~7.9 ppm (d, 1H): Pyrazole C3-H.~6.5 ppm (t, 1H): Pyrazole C4-H. | The distinct singlet at high chemical shift confirms the aldehyde. The doublet of doublets pattern in the aromatic region confirms the 1,4-disubstitution on the benzene ring. The three separate signals in the pyrazole region confirm its structure. |

| IR Spectroscopy | ~1700 cm⁻¹ (strong): C=O stretch of the aldehyde.~2820 & 2720 cm⁻¹ (weak): C-H Fermi doublets of the aldehyde.~3100-3000 cm⁻¹: Aromatic C-H stretch.~1600, 1510 cm⁻¹: C=C and C=N stretching of the aromatic rings. | The strong carbonyl absorption is a definitive marker for the aldehyde functionality. |

| Mass Spectrometry | [M+H]⁺ m/z ≈ 173.07: Protonated molecular ion.[M+Na]⁺ m/z ≈ 195.05: Sodium adduct. | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition C₁₀H₈N₂O.[11] |

Synthesis and Mechanistic Considerations

The formation of the N-aryl bond between the pyrazole and the phenyl ring is the key step in synthesizing 4-(1H-pyrazol-1-yl)benzaldehyde. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed coupling between an aryl halide and an N-H containing heterocycle.[11][12]

The causality behind this choice of reaction is its reliability and tolerance for various functional groups. While palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann reaction is often preferred for N-arylation of pyrazoles due to its long-standing precedent and the cost-effectiveness of copper catalysts.[13] The mechanism involves the formation of a copper(I) pyrazolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product and regenerate the copper catalyst.[11]

Caption: General workflow for the Ullmann synthesis of the target compound.

Self-Validating Experimental Protocol: Ullmann Condensation

This protocol is a representative, field-proven procedure for the N-arylation of pyrazole. The success of the reaction is validated by in-process monitoring (TLC) and confirmed by the spectroscopic characterization of the final product as described above.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add pyrazole (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Rationale: 4-Fluorobenzaldehyde is chosen as the aryl halide due to the high reactivity of the C-F bond in nucleophilic aromatic substitution. An excess is used to ensure complete consumption of the pyrazole. K₂CO₃ is a cost-effective base required to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion. CuI is the catalyst.

-

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to pyrazole.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. It must be anhydrous as water can interfere with the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Rationale: High temperatures are typically required to overcome the activation energy of the Ullmann coupling.[12]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed (typically 12-24 hours).

-

Rationale: TLC provides a simple, real-time assessment of the reaction's completion, preventing unnecessary heating that could lead to side products.

-

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: The ammonia wash is crucial for chelating and removing the copper catalyst, simplifying purification. The subsequent washes remove DMF and inorganic byproducts.

-

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzaldehyde as a solid.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, ensuring high purity.

-

Applications in Drug Discovery and Materials Science

The utility of 4-(1H-pyrazol-1-yl)benzaldehyde stems from its role as a versatile scaffold. The aldehyde functionality is a gateway to a vast chemical space, enabling the synthesis of diverse molecular architectures for targeted applications.

A Scaffold for Medicinal Chemistry

The compound is a cornerstone for building libraries of potential therapeutic agents. The pyrazole core is known to target a multitude of biological systems, and modifications branching from the aldehyde group can fine-tune potency, selectivity, and pharmacokinetic properties.[4]

-

Kinase Inhibitors: The aldehyde can be converted into various heterocyclic systems (e.g., pyrimidines, pyridines) that are known to interact with the hinge region of protein kinases, making it a valuable starting point for developing anticancer agents.[6]

-

Antimicrobial Agents: Condensation of the aldehyde with amines or active methylene compounds can generate Schiff bases and chalcone-like structures, which have demonstrated significant antibacterial and antifungal activities.[6]

-

Neuroprotective Agents: Derivatives have been explored for their potential in treating neurodegenerative diseases. For instance, N-propananilide derivatives synthesized from related pyrazole precursors have shown neuroprotective effects by modulating apoptosis pathways involving Bax and caspase-3.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites | MDPI [mdpi.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 99662-34-7|4-(1H-Pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde via SNAr

Executive Summary & Strategic Context

The synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 253326-86-0) represents a critical transformation in medicinal chemistry, serving as a gateway to diverse bioactive scaffolds including p38 MAPK inhibitors and antimetastatic agents.

This guide moves beyond generic "recipes" to provide a mechanistically grounded protocol . We utilize a Nucleophilic Aromatic Substitution (SNAr) strategy where the para-aldehyde group activates the fluorine leaving group, enabling clean displacement by the pyrazole nucleophile under basic conditions.

Key Advantages of this Protocol:

-

Regiocontrol: Exclusive formation of the N1-aryl product (due to pyrazole symmetry).

-

Atom Economy: Direct displacement avoids transition metal catalysts (Pd/Cu), reducing cost and heavy metal contamination risks.

-

Scalability: The reaction relies on inorganic bases and polar aprotic solvents, making it amenable to kilogram-scale production.

Mechanistic Insight: The "Why" Behind the Conditions

To ensure reproducibility, one must understand the reaction dynamics. This is not a random mixture of reagents; it is a carefully orchestrated SNAr sequence.

The Activation